"Methyl 2-amino-4-fluoro-5-methoxybenzoate" synthesis and properties
"Methyl 2-amino-4-fluoro-5-methoxybenzoate" synthesis and properties
Technical Guide: Methyl 2-amino-4-fluoro-5-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a predictive overview of the synthesis and properties of Methyl 2-amino-4-fluoro-5-methoxybenzoate. As of this writing, there is a lack of specific experimental data for this particular isomer in published literature. The proposed synthetic route and predicted properties are based on established chemical principles and data from structurally related compounds.
Introduction
Methyl 2-amino-4-fluoro-5-methoxybenzoate is a substituted anthranilate derivative. Compounds of this class are valuable intermediates in medicinal chemistry and materials science due to the presence of multiple functional groups—an aromatic amine, a methyl ester, a fluoro group, and a methoxy group—which allow for diverse chemical modifications. Substituted aminobenzoates are key structural motifs in a variety of biologically active molecules. This guide outlines a plausible synthetic pathway and predicts the physicochemical properties of this compound to facilitate future research and application.
Proposed Synthesis
A reliable and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro-aromatic compound. Therefore, a plausible two-step synthesis for Methyl 2-amino-4-fluoro-5-methoxybenzoate is proposed, starting from the hypothetical precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid.
The proposed synthetic workflow involves:
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Esterification: Conversion of the carboxylic acid group of 4-fluoro-5-methoxy-2-nitrobenzoic acid to a methyl ester.
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Reduction: Reduction of the nitro group to an amino group to yield the final product.
Caption: Proposed two-step synthesis of Methyl 2-amino-4-fluoro-5-methoxybenzoate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 2-amino-4-fluoro-5-methoxybenzoate, estimated by comparison with structurally similar molecules. These values should be confirmed by experimental analysis.
| Property | Predicted Value | Notes and Analogous Compounds |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₁₀FNO₃ | - |
| Molecular Weight | 199.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on similar substituted aminobenzoates. |
| Melting Point | 130-150 °C | Predicted to be in a range similar to related isomers. For example, Methyl 4-amino-2-methoxybenzoate has a melting point of 155-159 °C.[1][2] |
| Boiling Point | Not available | High boiling point expected due to polarity and molecular weight. |
| Solubility | Likely soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Typical solubility for polar organic compounds. Methyl 4-aminobenzoate is soluble in alcohol and ether, and slightly soluble in water.[3][4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the proposed synthesis. Standard laboratory safety procedures should be followed.
Step 1: Esterification of 4-fluoro-5-methoxy-2-nitrobenzoic acid
This procedure is based on the Fischer esterification method, a common acid-catalyzed esterification.
Materials and Reagents:
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4-fluoro-5-methoxy-2-nitrobenzoic acid
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Anhydrous methanol
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Concentrated sulfuric acid
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (10-15 volumes).
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Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with continuous stirring.
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Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.
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Neutralization and Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Subsequently, wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 4-fluoro-5-methoxy-2-nitrobenzoate.
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Step 2: Reduction of Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
This procedure uses catalytic hydrogenation, a widely used method for the reduction of nitro groups.
Materials and Reagents:
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Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
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Methanol
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10% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas source (balloon or hydrogenation apparatus)
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Celite or another filtration aid
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Round-bottom flask, magnetic stirrer, hydrogenation apparatus
Procedure:
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Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add Methyl 4-fluoro-5-methoxy-2-nitrobenzoate (1.0 eq.) and dissolve it in methanol (15-20 volumes).
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Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.
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Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
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Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is fully consumed.
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
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Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-4-fluoro-5-methoxybenzoate.
Purification:
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The resulting product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activities or signaling pathway involvement of Methyl 2-amino-4-fluoro-5-methoxybenzoate. However, the substituted aminobenzoate scaffold is present in numerous pharmacologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. Therefore, this compound represents a novel building block for the synthesis of new chemical entities for biological screening.
Caption: Potential biological relevance of the target compound based on its core scaffold.
